molecular formula C2H3Cl3O2<br>C2H3Cl3O2<br>Cl3CCH(OH)2 B1668633 Chloral hydrate CAS No. 302-17-0

Chloral hydrate

Cat. No.: B1668633
CAS No.: 302-17-0
M. Wt: 165.40 g/mol
InChI Key: RNFNDJAIBTYOQL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chloral hydrate primarily targets the GABA receptor complex . This receptor complex plays a crucial role in the nervous system by mediating inhibitory neurotransmission. The enhancement of the GABA receptor complex is similar to the action of benzodiazepines, nonbenzodiazepines, and barbiturates .

Mode of Action

This compound exerts its pharmacological properties by enhancing the GABA receptor complex . This enhancement results in increased inhibitory neurotransmission, leading to sedative and hypnotic effects.

Biochemical Pathways

This compound is metabolized by the liver and erythrocytes to form trichloroethanol, an active metabolite . This reaction is catalyzed by alcohol dehydrogenase and other enzymes . Oxidation of this compound and trichloroethanol to trichloroacetic acid in the liver and kidneys also occurs to a lesser extent . Furthermore, this compound, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans .

Pharmacokinetics

This compound is well absorbed following oral or rectal administration . It is rapidly absorbed in the GI tract . The onset of action is approximately 15 minutes with a duration of action up to 2 hours . This compound and its active metabolite, trichloroethanol, have been detected in CSF, umbilical cord blood, fetal blood, and amniotic fluid . It is metabolized by the liver and renal systems, converted to trichloroethanol . The biological half-life is 8–10 hours . Excretion occurs through bile, feces, and urine .

Result of Action

The primary result of this compound’s action is its sedative and hypnotic effects . It is mainly used as a hypnotic in the treatment of insomnia; however, it is only effective as a hypnotic for short-term use . It may also be used as a routine sedative preoperatively to decrease anxiety and cause sedation and/or sleep with respiration depression or cough reflex .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The rate of formation of chloroform, a degradation product of this compound, can be reduced by controlling the impact that the pH has on the stability of the oral solution . Additionally, caution should be exercised in patients with renal or hepatic disease due to the potential for accumulation .

Biochemical Analysis

Biochemical Properties

Chloral hydrate plays a significant role in biochemical reactions. Its primary route of degradation is by hydrolysis to form formic acid and chloroform . The nature of these interactions involves the breaking down of this compound into its constituent components, which can then interact with various enzymes and proteins within the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by interacting with certain cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloral hydrate is synthesized by the chlorination of ethanol or acetaldehyde, followed by the addition of water to the resulting trichloroacetaldehyde . The reaction can be summarized as follows: [ \text{C₂H₅OH} + 3\text{Cl₂} \rightarrow \text{CCl₃CHO} + 3\text{HCl} ] [ \text{CCl₃CHO} + \text{H₂O} \rightarrow \text{CCl₃CH(OH)₂} ]

Industrial Production Methods: In industrial settings, this compound is produced by chlorinating ethanol in the presence of sulfuric acid, which acts as a desiccant . This method avoids the use of highly toxic chlorine gas and generates high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Chloral hydrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to trichloroacetic acid.

    Reduction: It can be reduced to trichloroethanol.

    Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia (NH₃) and amines can react with this compound.

Major Products:

    Oxidation: Trichloroacetic acid.

    Reduction: Trichloroethanol.

    Substitution: Various substituted products depending on the nucleophile used.

Properties

IUPAC Name

2,2,2-trichloroethane-1,1-diol
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InChI

InChI=1S/C2H3Cl3O2/c3-2(4,5)1(6)7/h1,6-7H
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InChI Key

RNFNDJAIBTYOQL-UHFFFAOYSA-N
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Canonical SMILES

C(C(Cl)(Cl)Cl)(O)O
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Molecular Formula

C2H3Cl3O2, Array
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DSSTOX Substance ID

DTXSID7020261
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Molecular Weight

165.40 g/mol
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Physical Description

Transparent colorless crystals or white crystalline solid. Aromatic penetrating slightly acrid odor and a slightly bitter caustic taste. Alcoholic solution (1 in 20) does not at once redden moistened blue litmus paper. (NTP, 1992), Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline], TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

207.5 °F at 760 mmHg (NTP, 1992), 96 °C (decomposes)
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Solubility

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992), Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene., Very soluble in benzene, ethyl ether, and ethanol., In water, 7.93X10+5 mg/L at 25 °C, Solubility in water: very good
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Density

1.9081 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.9081 g/cu m at 20 °C/4 °C, 1.9 g/cm³
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Vapor Density

5.1 (Air= 1)
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Vapor Pressure

5 mmHg at 50 °F ; 10 mmHg at 67.1 °F; 60 mmHg at 115.2 °F (NTP, 1992), 15.0 [mmHg], 15 mm Hg at 25 °C
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Mechanism of Action

Chloral hydrate has CNS depressant effects similar to those of paraldehyde and the barbiturates. The mechanism of action of the drug is not completely known. The CNS depressant effect of chloral hydrate is believed to result mainly from its metabolite, trichloroethanol, although some animal studies have indicated that the rapid onset of sedation and hypnosis that chloral hydrate produces may be due to chloral hydrate itself and that the prolonged duration of action may be due to trichloroethanol.
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Color/Form

COLORLESS OR WHITE CRYSTALS, Transparent, colorless crystals, Large, monoclinic plates

CAS No.

302-17-0
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Melting Point

135 °F (NTP, 1992), 57 °C, MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water., 57-60 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Are there any known interactions between chloral hydrate and other drugs?

A1: Yes, this compound interacts with several drugs, including alcohol, anticoagulants, amitriptyline, and furosemide [, ]. The use of flumazenil, a GABA antagonist, in cases of intoxication suggests a potential interaction with GABA receptors [, ].

Q2: What is the chemical structure of this compound?

A2: this compound is a geminal diol with the molecular formula C2H3Cl3O2. Its IUPAC name is 2,2,2-Trichloroethane-1,1-diol.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound is 165.40 g/mol.

Q4: Does this compound exhibit polymorphism?

A4: Yes, this compound was one of the first pharmaceutical compounds reported to exhibit polymorphism []. It exists in at least two polymorphic forms, α and β. The α-form, comprised of diol-diol homodimers, is the more stable form at room temperature. The β-form is obtained by melting the α-form and crystallizing from the melt [].

Q5: Can this compound form cocrystals?

A5: Yes, this compound is known to form a pharmaceutical cocrystal with betaine []. This cocrystal was used in the drug product Beta-Chlor [].

Q6: How is this compound metabolized in the body?

A6: this compound is rapidly absorbed after oral or rectal administration and is quickly metabolized primarily in the liver and erythrocytes to its main metabolites: trichloroethanol (TCE) and trichloroacetic acid (TCA) [, ].

Q7: What are the half-lives of this compound and its metabolites?

A7: this compound has a short half-life of a few minutes. TCE has a half-life of 8-12 hours, while TCA has a longer half-life of approximately 67 hours [, ].

Q8: How is this compound eliminated from the body?

A8: this compound is primarily eliminated through the kidneys [, ].

Q9: What are the common clinical applications of this compound?

A9: this compound has been widely used as a sedative for children undergoing medical procedures, particularly neurodiagnostic procedures like EEG and MRI [, , , , , , , , , , , , , ].

Q10: What are the potential adverse effects associated with this compound sedation?

A10: Common adverse effects associated with this compound include nausea, vomiting, and behavioral changes [, , ]. While rare, serious adverse effects like cardiac arrhythmias, respiratory depression, and paradoxical excitement have been reported, particularly with higher doses [, , , ].

Q11: What are the common routes of administration for this compound?

A11: this compound is commonly administered orally or rectally [, , , ].

Q12: What formulations of this compound are commonly used?

A12: Oral this compound is typically prepared as a syrup [, ]. Rectal formulations are often prepared as enemas [, ].

Q13: How stable is this compound in various formulations?

A13: Research suggests that compounded this compound syrup and rectal emulsions can maintain stability for extended periods when stored appropriately [, ].

Q14: What are the toxicological effects of this compound on different animal models?

A14: Studies show that this compound can cause liver damage in mice at high doses [, ]. In rats, significant biochemical changes in the liver, particularly a suppression of aldehyde dehydrogenase activity, have been observed after this compound exposure [].

Q15: What are the potential mechanisms behind this compound's toxicity?

A15: The toxicity of this compound is believed to be partially mediated by its metabolite, trichloroacetic acid []. Additionally, this compound has been shown to affect mitosis in Aspergillus nidulans by disrupting spindle fibers [].

Q16: What are the symptoms of this compound overdose?

A16: Overdose of this compound can cause various symptoms, including cardiovascular and central nervous system depression, cardiac arrhythmias (including torsades de pointes and ventricular fibrillation), gastrointestinal distress, and in severe cases, death [, ].

Q17: What are some alternatives to this compound for sedation in children?

A17: Alternative sedatives for children include midazolam, pentobarbital, dexmedetomidine, propofol, and ketamine, each with its own efficacy and safety profile [, , ]. The choice of sedative depends on various factors, including the child's age, health status, and the type of procedure [, ].

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